molecular formula C13H28N2 B14679332 N,N,N-Tripropylpropan-1-aminium cyanide CAS No. 35082-01-0

N,N,N-Tripropylpropan-1-aminium cyanide

Cat. No.: B14679332
CAS No.: 35082-01-0
M. Wt: 212.37 g/mol
InChI Key: UOJLYQHYJJGUDV-UHFFFAOYSA-N
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Description

N,N,N-Tripropylpropan-1-aminium cyanide is a quaternary ammonium salt composed of a tripropyl-substituted propan-1-aminium cation paired with a cyanide anion. Its structure features a central nitrogen atom bonded to three propyl groups and a propylamine chain, forming a positively charged cation (C₁₂H₂₉N⁺), with cyanide (CN⁻) as the counterion .

Quaternary ammonium compounds (QACs) like this are widely used in industrial and biomedical applications due to their surfactant, antimicrobial, and phase-transfer catalytic properties.

Properties

CAS No.

35082-01-0

Molecular Formula

C13H28N2

Molecular Weight

212.37 g/mol

IUPAC Name

tetrapropylazanium;cyanide

InChI

InChI=1S/C12H28N.CN/c1-5-9-13(10-6-2,11-7-3)12-8-4;1-2/h5-12H2,1-4H3;/q+1;-1

InChI Key

UOJLYQHYJJGUDV-UHFFFAOYSA-N

Canonical SMILES

CCC[N+](CCC)(CCC)CCC.[C-]#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often employing continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: N,N,N-Tripropylpropan-1-aminium cyanide can undergo nucleophilic substitution reactions, where the cyanide ion acts as a nucleophile, replacing other leaving groups in organic molecules.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as alkyl halides, under basic conditions, are commonly used. The reaction typically occurs at room temperature or slightly elevated temperatures.

    Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used under controlled conditions.

Major Products:

    Substitution Reactions: The major products are typically alkylated derivatives of the starting materials.

    Oxidation and Reduction: The products depend on the specific reagents and conditions used but can include oxidized or reduced forms of the compound.

Scientific Research Applications

Chemistry:

    Catalysis: N,N,N-Tripropylpropan-1-aminium cyanide can be used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.

    Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

    Antimicrobial Agents:

Industry:

    Surfactants: It can be used in the formulation of surfactants and detergents due to its amphiphilic nature.

    Electroplating: The compound may be employed in electroplating processes to improve the quality and uniformity of metal coatings.

Mechanism of Action

The mechanism of action of N,N,N-Tripropylpropan-1-aminium cyanide primarily involves its interaction with biological membranes. The quaternary ammonium structure allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. In chemical reactions, the cyanide ion acts as a nucleophile, attacking electrophilic centers in organic molecules.

Comparison with Similar Compounds

Key Findings :

  • The cyanide variant is expected to exhibit higher toxicity due to CN⁻ release, requiring stringent handling protocols .
  • Chloride and hydroxide salts are more commonly used in industrial catalysis due to their stability and lower hazard profiles .

Analogs with Modified Alkyl Chains or Substituents

Variations in alkyl chain length or functional groups impact hydrophobicity, solubility, and bioactivity:

Compound Name Structure Modifications Key Properties References
3-Amino-N,N,N-trimethylpropan-1-aminium chloride Trimethyl groups + amino substituent Enhanced water solubility; biomedical applications
Trimethyl[3-(triethoxysilyl)propyl]ammonium chloride Triethoxysilyl functional group Bifunctional (surfactant + silane); used in material science
N,N,N-trimethyl-3-[(perfluorooctanoyl)amino]-1-propanaminium chloride Perfluorinated chain Hydrophobic; potential use in coatings or fluoropolymer synthesis

Key Findings :

  • Introduction of amino or silane groups expands utility in biomedicine and nanotechnology .
  • Perfluorinated analogs exhibit unique hydrophobic/lipophobic behavior, suitable for specialized industrial applications .

Key Findings :

  • Cyanide salts demand rigorous safety protocols, including gas monitoring and antidote availability .
  • Chloride/hydroxide analogs are safer for routine industrial use .

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